![molecular formula C13H16ClNO3S B2738428 (5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351584-70-7](/img/structure/B2738428.png)

(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

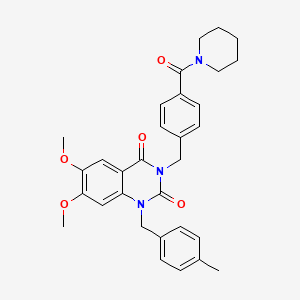

(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, also known as CTDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTDM is a spirocyclic compound that contains a heterocyclic ring system, which makes it an interesting target for synthesis and study.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing heterocyclic spiro compounds and their derivatives due to their significance in medicinal chemistry and material science. For instance, studies on the conversion of ketones of heterocyclic spiro compounds into oxime derivatives have shown the potential of these compounds for further chemical transformations (Rahman et al., 2013). Additionally, the crystal structure and biological activity of related spiro compounds synthesized with nanosolid superacid have been explored, highlighting their potential in drug development and material applications (Yuan et al., 2017).

Photochemical Transformations

The unique photochemical transformations of certain spiro compounds to β-lactams reveal innovative pathways for creating novel chemical structures, which could be pivotal in developing new pharmacologically active agents (Marubayashi et al., 1992).

Antioxidant Properties

Investigations into the antioxidant properties of specific derivatives indicate their potential as effective antioxidants. Such findings are crucial for designing new compounds with improved biological activities, potentially beneficial in treating oxidative stress-related diseases (Çetinkaya et al., 2012).

Biological Activities

The exploration of the CCR5 receptor-based mechanism of action of certain spiro compounds as HIV entry inhibitors showcases the therapeutic potential of these compounds in antiviral treatments. Such research is vital for the development of new medications to combat HIV/AIDS (Watson et al., 2005).

Chemical Transformations and Applications

Research on the thermal transformation of certain acids in alcoholic solutions and the synthesis of novel phenyl(thiophen-2-yl)methanone derivatives with cytoprotective activities further illustrates the wide-ranging applications of these compounds in pharmaceuticals and materials science (Dawidowicz & Typek, 2015).

properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c14-11-3-2-10(19-11)12(16)15-6-4-13(5-7-15)17-8-1-9-18-13/h2-3H,1,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRLPCBZMGMELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C3=CC=C(S3)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2738345.png)

![2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2738346.png)

![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2738352.png)

![5-Methyl-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2738353.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2738358.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2738360.png)